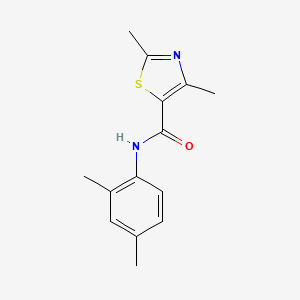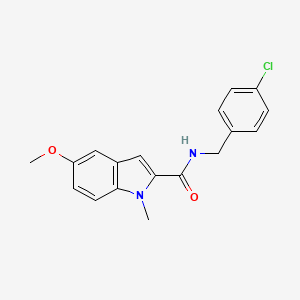![molecular formula C23H35ClN2O2 B11366525 4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11366525.png)
4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further linked to a chlorophenyl and morpholine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butyl group: This step can be carried out using alkylation reactions.
Attachment of the carboxamide group: This involves the reaction of the cyclohexane derivative with an amine or amide precursor.
Linking the chlorophenyl and morpholine moieties: This step involves nucleophilic substitution reactions to introduce the chlorophenyl group, followed by the addition of the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BUTYL-N-[2-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
- 4-BUTYL-N-[2-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
- 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
The uniqueness of 4-BUTYL-N-[2-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H35ClN2O2 |
|---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
4-butyl-N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-2-3-4-18-5-7-20(8-6-18)23(27)25-17-22(26-13-15-28-16-14-26)19-9-11-21(24)12-10-19/h9-12,18,20,22H,2-8,13-17H2,1H3,(H,25,27) |
InChI Key |
NAHZRNXGSCUMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11366466.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B11366471.png)




![2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11366504.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11366508.png)
![3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11366512.png)




